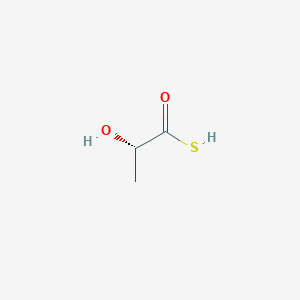

(2S)-2-Hydroxypropanethioic S-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-Hydroxypropanethioic S-acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Hydroxypropanethioic S-acid typically involves the resolution of racemic mixtures. One common method is the reaction of a racemic mixture with an enantiomerically pure chiral reagent to form diastereomers, which can then be separated based on their different physical properties . For example, a racemic mixture of a chiral alcohol can be reacted with a pure chiral carboxylic acid to form diastereomeric esters, which are then separated and hydrolyzed to yield the enantiomerically pure alcohols .

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution techniques, such as chromatographic methods where the stationary phase is a chiral reagent that adsorbs one enantiomer more strongly than the other . This method allows for the efficient separation of enantiomers on a preparative scale.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Hydroxypropanethioic S-acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfonic acids, while reduction could produce thiols or alcohols.

Wissenschaftliche Forschungsanwendungen

(2S)-2-Hydroxypropanethioic S-acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

Biology: Plays a role in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which (2S)-2-Hydroxypropanethioic S-acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to metal ions, facilitating catalytic reactions. The stereochemistry of the compound is crucial in determining its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-2-Hydroxypropanethioic S-acid: The enantiomer of (2S)-2-Hydroxypropanethioic S-acid, with different stereochemistry and potentially different reactivity and applications.

2-Hydroxypropanoic acid: Lactic acid, which lacks the thiol group present in this compound.

2-Mercaptopropanoic acid: Thiolactic acid, which has a similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and thiol groups, which confer distinct reactivity and applications compared to its analogs .

Biologische Aktivität

(2S)-2-Hydroxypropanethioic S-acid, also known as 2-hydroxypropane-1-thioic acid, is a sulfur-containing organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₃H₆O₂S

- Molecular Weight : 94.15 g/mol

- SMILES Notation : CC@@HO

- InChI : InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions.

- Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways that contribute to disease progression.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Mechanism

A study conducted on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production. This effect was linked to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antioxidant Properties

Research involving the antioxidant capacity of this compound showed that it effectively reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using various assays, confirming its role as a potent antioxidant .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Chronic Inflammatory Disorders : Its anti-inflammatory properties make it a candidate for treating diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Oxidative Stress-related Conditions : The antioxidant effects could be beneficial in managing conditions like cardiovascular diseases and neurodegenerative disorders.

- Metabolic Disorders : By inhibiting specific enzymes involved in metabolic pathways, it may help in regulating metabolism and preventing obesity-related complications.

Eigenschaften

CAS-Nummer |

57965-30-7 |

|---|---|

Molekularformel |

C3H6O2S |

Molekulargewicht |

106.15 g/mol |

IUPAC-Name |

(2S)-2-hydroxypropanethioic S-acid |

InChI |

InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 |

InChI-Schlüssel |

UKGVIOAJJOUOII-REOHCLBHSA-N |

Isomerische SMILES |

C[C@@H](C(=O)S)O |

Kanonische SMILES |

CC(C(=O)S)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.